Guanosine 5'-diphosphate Guanosine 5'-diphosphate GDP is a purine ribonucleoside 5'-diphosphate resulting from the formal condensation of the hydroxy group at the 5' position of guanosine with pyrophosphoric acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and an uncoupling protein inhibitor. It is a guanosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of a GDP(2-).
Guanosine-5'-diphosphate is a natural product found in Arabidopsis thaliana, Aeromonas veronii, and Homo sapiens with data available.
A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.
Brand Name: Vulcanchem
CAS No.: 105184-12-1
VCID: VC20741643
InChI: InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Molecular Formula: C10H15N5O11P2
Molecular Weight: 443.2 g/mol

Guanosine 5'-diphosphate

CAS No.: 105184-12-1

Cat. No.: VC20741643

Molecular Formula: C10H15N5O11P2

Molecular Weight: 443.2 g/mol

* For research use only. Not for human or veterinary use.

Guanosine 5'-diphosphate - 105184-12-1

CAS No. 105184-12-1
Molecular Formula C10H15N5O11P2
Molecular Weight 443.2 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Standard InChI Key QGWNDRXFNXRZMB-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N
SMILES C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N

Chemical Structure and Properties

Molecular Composition and Structure

Guanosine 5'-diphosphate consists of three primary structural components that define its biochemical properties and functions. The molecule contains a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine . The molecular formula of GDP is C₁₀H₁₅N₅O₁₁P₂ with a monoisotopic molecular weight of 443.024 g/mol . This configuration provides GDP with unique chemical properties that enable its participation in numerous biochemical reactions, particularly those involving phosphoryl transfer and nucleotide metabolism.

Physical and Chemical Properties

GDP is commonly utilized in research settings in various salt forms, each with distinct properties that influence their applications. The physical and chemical properties of different GDP forms are summarized in Table 1.

Table 1: Physical and Chemical Properties of Different GDP Forms

PropertyGDP (Free Acid)GDP Sodium SaltGDP Disodium Salt
Molecular FormulaC₁₀H₁₅N₅O₁₁P₂C₁₀H₁₄N₅NaO₁₁P₂C₁₀H₁₃N₅Na₂O₁₁P₂
Molecular Weight (g/mol)443.20 465.18 487.17
AppearanceWhite to off-white powderWhite to off-white powderWhite crystalline powder
SolubilityWater-solubleHighly water-solubleHighly water-soluble
Purity (commercial grade)VariableVariable>98%

The sodium and disodium salt forms of GDP demonstrate enhanced aqueous solubility compared to the free acid form, making them preferable for many research applications. These salt forms help maintain stability in solution while preserving the biochemical reactivity essential for GDP's biological functions.

Biochemical Functions

Role in Signal Transduction

GDP plays a critical role in intracellular signaling processes by functioning as a key regulator of GTPase activity. GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state . This interconversion serves as a molecular timer for signal transduction pathways, controlling the duration and intensity of cellular responses to external stimuli.

The signaling process typically begins when an extracellular signal activates a G-protein coupled receptor (GPCR). This activation triggers the associated G-protein to exchange its bound GDP for GTP, inducing a conformational change that enables the G-protein to interact with and activate downstream effector molecules . These interactions initiate a variety of cellular responses, including changes in gene expression, cytoskeletal rearrangements, and modulation of enzymatic activities. The hydrolysis of GTP to GDP by the intrinsic GTPase activity of the G-protein then terminates the signal, returning the system to its basal state.

GTPase Activity and Regulation

The hydrolysis of GTP to GDP represents a fundamental mechanism in cellular signaling and is facilitated by GTPase enzymes. This process involves a series of coordinated steps that ensure precise control over signaling events:

  • A water molecule is coordinated by the active site residues of the GTPase enzyme

  • The water molecule attacks the γ-phosphate of GTP

  • A pentavalent transition state forms

  • The transition state is stabilized by interactions with active site residues

  • The γ-phosphate is cleaved, releasing inorganic phosphate (Pi)

  • A conformational change occurs in the enzyme, promoting the release of GDP

GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of G-proteins, accelerating the conversion of GTP to GDP and thereby regulating the duration of G-protein signaling. Conversely, guanine nucleotide exchange factors (GEFs) promote the release of GDP from G-proteins, facilitating the binding of GTP and activation of signaling pathways .

Metabolic Pathways Involving GDP

GDP participates in several metabolic pathways that are essential for cellular function:

  • Energy Metabolism: GDP serves as a substrate for pyruvate kinase, which catalyzes the transfer of a phosphate group from phosphoenolpyruvate to GDP, forming GTP . This reaction represents an important step in energy production during glycolysis.

  • Nucleotide Synthesis: GDP is converted into GTP through phosphorylation reactions, providing a necessary precursor for RNA synthesis .

  • Protein Synthesis: During translation, GDP is released when GTP is hydrolyzed by elongation factors, driving the process of protein synthesis forward.

  • Cell Signaling: As previously described, the interconversion between GDP and GTP is central to many signal transduction pathways, particularly those involving G-proteins and small GTPases.

Table 2: Key Enzymes Interacting with GDP

EnzymeFunctionInteraction with GDP
Pyruvate KinaseGlycolysisConverts GDP to GTP using phosphoenolpyruvate
GTPasesSignal transductionGenerate GDP through hydrolysis of GTP
Guanine Nucleotide Exchange FactorsSignal transductionFacilitate the release of GDP from G-proteins
Nucleoside Diphosphate KinaseNucleotide metabolismCatalyzes exchange of phosphate between nucleotides
SpoT proteinBacterial stress responseInvolved in ppGpp degradation to GDP

Research Applications

Studies on G-protein Coupled Receptors

GDP is extensively utilized in research focused on G-protein coupled receptors (GPCRs), which represent one of the largest classes of drug targets in pharmaceutical development. These studies employ GDP to investigate:

  • The kinetics and characteristics of GTPases associated with GPCRs

  • Structural changes during GDP/GTP exchange

  • Specificity of GPCR-G-protein interactions

  • Effects of pharmaceutical compounds on GPCR signaling

These investigations are crucial for understanding the mechanisms underlying GPCR function and for developing drugs targeting cardiovascular and neurological disorders, many of which involve GPCR-mediated pathways .

Enzyme Kinetics Investigations

Researchers utilize GDP to investigate enzyme kinetics, particularly in studies involving:

  • Kinases that catalyze phosphoryl transfer reactions

  • Phosphatases that remove phosphate groups from substrates

  • GTPases that hydrolyze GTP to GDP

  • Metabolic pathways involving nucleotide interconversions

Such studies provide valuable insights into reaction mechanisms, substrate specificity, and the effects of inhibitors or activators on enzymatic activity, contributing to our understanding of cellular metabolism and identifying potential therapeutic targets.

Cell Culture Applications

GDP serves as an important supplement in cell culture media, where it contributes to:

  • Enhanced cell growth and viability

  • Support for cellular metabolic processes

  • Facilitation of intracellular signaling

  • Production of vaccines and biopharmaceuticals

Genetic Engineering

GDP is involved in various aspects of genetic engineering due to its role in:

  • RNA synthesis, serving as a precursor for GTP

  • Protein translation processes

  • Cell signaling pathways that regulate gene expression

  • CRISPR technology and gene therapy research

These applications highlight the diverse roles of GDP in advancing genetic manipulation techniques and the development of novel therapeutic approaches.

Table 3: Applications of GDP in Research

Research AreaSpecific ApplicationsSignificance
GPCR StudiesSignal transduction analysis, Drug screeningCritical for pharmaceutical development for cardiovascular and neurological disorders
Enzyme KineticsStudies of kinases and phosphatases, Metabolic pathway investigationsUnderstanding biochemical mechanisms and identifying therapeutic targets
Cell CultureMedia supplementation, Enhanced cell growthProduction of vaccines and biopharmaceuticals
Genetic EngineeringSupport for RNA synthesis, Gene expression studiesAdvancement of CRISPR technology and gene therapy research
Drug DevelopmentStructure-activity relationship studiesDevelopment of drugs targeting G-protein coupled receptors

Degradation and Metabolism

Degradation Pathways

The degradation of GDP and its derivatives follows specific pathways that are tightly regulated within cells. In bacterial systems, the degradation of guanosine 5'-diphosphate,3'-diphosphate (ppGpp) has been studied in detail. When the 3'-pyrophosphoryl group of ppGpp is hydrolyzed, the primary degradation product is 5'-GDP . This process is part of the bacterial stringent response, a stress response mechanism that adjusts cellular metabolism during nutrient limitation.

Pharmaceutical Relevance

GDP Analogs and Derivatives

Various GDP analogs have been developed for research and potential therapeutic applications. 5'-Guanosine-Diphosphate-Monothiophosphate, for example, is a stable GTP analog that demonstrates a variety of physiological activities, including stimulation of guanine nucleotide-binding proteins, phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes .

GDP derivatives can serve as tools for studying G-protein function and may provide templates for developing drugs that target specific G-protein-mediated signaling pathways. These compounds offer potential applications in the treatment of diseases involving dysregulated G-protein signaling, such as certain cardiovascular and neurological disorders.

GDP in Drug Development

The critical role of GDP in cellular signaling makes GDP-dependent processes attractive targets for pharmaceutical intervention. Researchers utilize GDP in the development of drugs targeting G-protein coupled receptors, which are crucial for many therapeutic areas . Understanding the interactions between GDP, GTP, and G-proteins provides insights that can guide the design of drugs with improved specificity and efficacy.

Furthermore, the involvement of GDP in various metabolic pathways and cellular processes suggests that modulating GDP-dependent activities could offer novel approaches for treating metabolic disorders, cancer, and infectious diseases.

Analytical Methods for GDP Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents one of the most common methods for separating and quantifying GDP and other nucleotides in biological samples. Ion-exchange chromatography effectively resolves nucleotides based on their charge differences, while reverse-phase HPLC with appropriate ion-pairing agents can provide excellent separation of GDP from structurally similar compounds.

Spectroscopic Methods

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for GDP detection and quantification. This technique allows for the identification of GDP and its metabolites in complex biological samples, making it valuable for metabolomic studies and pharmaceutical analysis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator